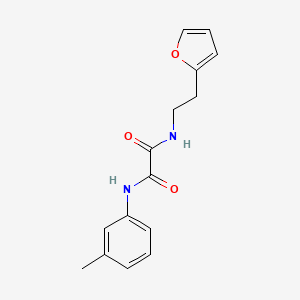
N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as FETox, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FETox is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 323.4 g/mol.
Scientific Research Applications
Cytotoxic Activity
This compound has been found to have cytotoxic activity, which means it can be toxic to cells . It’s particularly effective against cancer cells, which makes it a potential candidate for cancer treatment . The compound’s cytotoxic activity is believed to be due to its ability to inhibit tubulin polymerization, which is a crucial process in cell division . This could potentially stop the growth of cancer cells and lead to their death .
Apoptosis Induction
The compound has been found to induce apoptosis, or programmed cell death, in cancer cells . This is a desirable effect in cancer treatment, as it can lead to the elimination of cancer cells without causing damage to healthy cells . The compound induces apoptosis through the intrinsic mitochondrial mechanism, which involves the disruption of the mitochondrial membrane potential and the release of cytochrome c .
Cell Cycle Disruption
The compound has been found to cause disruptions in the cell cycle . Specifically, it causes accumulation of cells in the G2/M phase, which is the phase of the cell cycle where the cell prepares for mitosis or cell division . This disruption can prevent the cell from dividing and thus halt the proliferation of cancer cells .
Antiviral Activity
Indole derivatives, which include this compound, have been found to have antiviral activity . This means they can potentially be used in the treatment of viral infections . However, more research is needed to determine the specific viruses against which this compound is effective .
Anti-Inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory activity . This means they can potentially be used in the treatment of inflammatory conditions . However, more research is needed to determine the specific inflammatory conditions against which this compound is effective .
Anticancer Activity
As mentioned earlier, the compound has been found to have anticancer activity due to its cytotoxic effects and its ability to induce apoptosis in cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-4-2-5-12(10-11)17-15(19)14(18)16-8-7-13-6-3-9-20-13/h2-6,9-10H,7-8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFSZPCEYGIUPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

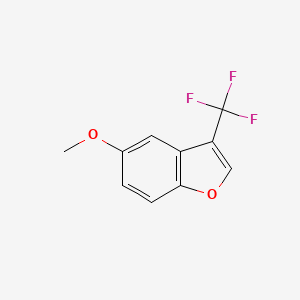
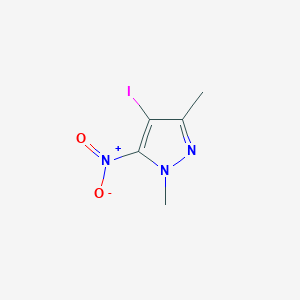
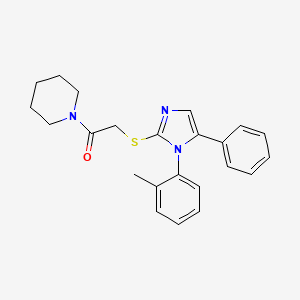
![N-benzyl-N-(cyanomethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2393825.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2393826.png)

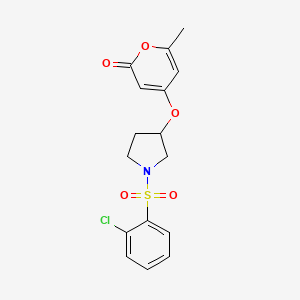
![2-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2393829.png)
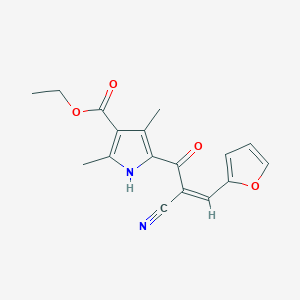
![N-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2393834.png)
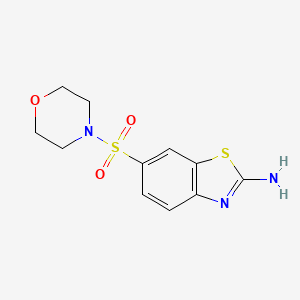
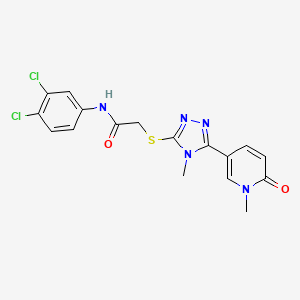
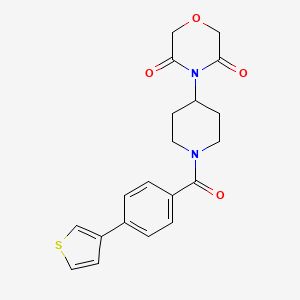
![5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2393840.png)